molecular formula C3H3I B1266219 1-Propyn-1-yl Iodide CAS No. 624-66-8

1-Propyn-1-yl Iodide

Cat. No.: B1266219
CAS No.: 624-66-8
M. Wt: 165.96 g/mol
InChI Key: JHUPGXNKUPOSIE-UHFFFAOYSA-N
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Description

1-Propyn-1-yl Iodide is an organic compound with the molecular formula C₃H₃I It is a member of the alkyne family, characterized by a carbon-carbon triple bond

Scientific Research Applications

1-Propyn-1-yl Iodide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: this compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“1-Propyne, 1-iodo-” is highly flammable and poses a risk of explosion if exposed to heat, sparks, or open flames. Furthermore, its vapor may cause flash fire. Inhalation of high concentrations can lead to dizziness, narcosis, and even asphyxiation .

Preparation Methods

1-Propyn-1-yl Iodide can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-1-propene with n-butyllithium (n-BuLi) followed by the addition of iodine. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates .

Procedure:

  • A solution of 1-bromo-1-propene in THF is cooled to -73°C.
  • n-Butyllithium is added dropwise to the solution, maintaining the temperature between -58°C and -63°C.
  • Iodine dissolved in THF is then added to the reaction mixture.
  • The reaction mixture is allowed to warm to 0°C, and the product is extracted and purified.

Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Propyn-1-yl Iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.

    Addition Reactions: The triple bond in 1-propyne, 1-iodo- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products:

  • Substitution with hydroxide forms 1-propyne-1-ol.
  • Addition of bromine forms 1,2-dibromo-1-iodopropane.
  • Oxidation can yield carboxylic acids or ketones.
  • Reduction typically forms alkanes or alkenes.

Comparison with Similar Compounds

1-Propyn-1-yl Iodide can be compared with other similar compounds, such as:

    1-Bromo-1-propyne: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.

    1-Chloro-1-propyne: Contains a chlorine atom and is even less reactive than the bromo and iodo analogs.

    1-Fluoro-1-propyne: Contains a fluorine atom and is the least reactive in substitution reactions due to the strong carbon-fluorine bond.

Uniqueness: this compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications.

Properties

IUPAC Name

1-iodoprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3I/c1-2-3-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUPGXNKUPOSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211457
Record name 1-Propyne, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-66-8
Record name 1-Propyne, 1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyne, 1-iodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propyne, 1-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-1-propyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and spectroscopic data of 1-iodo-1-propyne?

A1: 1-Iodo-1-propyne is an alkynyl halide with a molecular formula of C3H3I and a molecular weight of 165.96 g/mol. Spectroscopically, it exhibits a characteristic Raman active stretching frequency for the triple bond in the 2200 cm-1 region. [] This region is often complex for disubstituted acetylenes due to the presence of combination frequencies. []

Q2: How does 1-iodo-1-propyne react with dialkylboranes?

A2: 1-Iodo-1-propyne undergoes smooth hydroboration with dialkylboranes, yielding exclusively the Z isomer of (3-chloro-1-iodo-1-propenyl)dialkylboranes. [, ] This reaction highlights the regioselectivity of hydroboration, with the boron atom preferentially adding to the less hindered carbon of the triple bond.

Q3: What synthetic applications does the reaction of 1-iodo-1-propyne with dialkylboranes have?

A3: The hydroboration product of 1-iodo-1-propyne with dialkylboranes serves as a versatile intermediate for synthesizing various geminally dialkylated propene derivatives. [, ] For instance, treating the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide triggers a double alkyl group migration from boron to the α-alkenyl carbon, generating dialkylated allylboranes. [, ] These allylboranes can be further protonolyzed to yield 1,1-dialkyl-1-propenes or oxidized to form 1,1-dialkyl-2-propen-1-ols. [, ]

Q4: Can Grignard reagents react with the hydroboration product of 1-iodo-1-propyne?

A4: Yes, reacting (Z)-(3-chloro-1-iodo-1-propenyl)dicyclohexylborane with Grignard reagents, followed by protonolysis with acetic acid, produces 3-alkyl-3-cyclohexyl-1-propenes. [, ] Notably, the alkyl group in the final product originates from the Grignard reagent, demonstrating the versatility of this synthetic route for incorporating different alkyl groups into the propene structure. [, ]

Q5: How does 1-iodo-1-propyne behave when adsorbed on a silver surface?

A5: When adsorbed on a silver surface, 1-iodo-1-propyne undergoes a series of fascinating transformations. [] Initially, it undergoes C-Br bond scission and a [, ]-sigmatropic rearrangement to form the allenyl species (Ag-CH=C=CH2). [] This surface-bound allenyl can then either be hydrogenated to allene or undergo a [, ]-hydrogen shift to form the methylacetylide species (Ag-C≡C-CH3). [] This propargyl-allenyl-acetylide rearrangement on the silver surface highlights the complex reactivity of 1-iodo-1-propyne in heterogeneous catalysis.

Q6: What is the significance of the multiple rearrangements observed for 1-iodo-1-propyne on silver?

A6: The observed propargyl-allenyl-acetylide rearrangements of 1-iodo-1-propyne on silver provide valuable insights into the bonding and reactivity of C3 fragments on metal surfaces. [] Understanding these processes is crucial for developing new catalytic reactions involving unsaturated hydrocarbons, particularly for C-C bond formation and functionalization. The migration of the triple bond from the terminal position into the chain, facilitated by the metal surface, expands the possibilities for designing controlled and selective organic transformations. []

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